cis-4-Decen-1-ol

Vue d'ensemble

Description

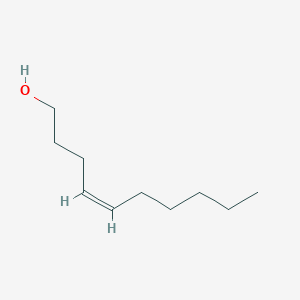

cis-4-Decen-1-ol: is an organic compound with the molecular formula C10H20O . It is a colorless to light yellow liquid with a waxy, fruity aroma. This compound is an aliphatic alcohol, specifically a decenol, where the double bond is in the cis configuration at the fourth carbon position .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Oxidation Reactions

cis-4-Decen-1-ol undergoes oxidation to form aldehydes or ketones, depending on the reagents and conditions.

Reagents and Conditions

- Key Findings :

Reduction Reactions

The compound can be hydrogenated to saturated alcohols or undergo selective reductions.

Hydrogenation Pathways

| Reagent | Product | Selectivity | Conditions | Source |

|---|---|---|---|---|

| H₂, Pd/C | Decanol | Full | 1 atm H₂, 25°C | |

| Lindlar catalyst | Partially saturated | cis retained | H₂, hexane, pyridine | |

| LiAlH₄ | No reaction | – | Ether, reflux |

- Key Findings :

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions.

Halogenation

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| SOCl₂, Et₃N | cis-4-Decenyl chloride | 87% | Methylene chloride, 10–40°C | |

| PCl₃ | cis-4-Decenyl chloride | 75% | Reflux, 3 hours |

- Key Findings :

Cross-Metathesis Reactions

The compound serves as a substrate in olefin metathesis to form complex alkenes.

Grignard and Metathesis Pathways

| Reaction Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Undecylic anhydride | Grignard reagent | cis-6-Heneicosen-11-one | 92% | |

| 9-Decen-1-ol derivatives | Ruthenium-based | Homodimers | 90% |

- Key Findings :

Palladium-Catalyzed C–H Functionalization

The compound undergoes site-selective alkenylation via exo-palladacycle intermediates.

Reaction Parameters

| Substrate | Ligand | Metallocycle Size | Yield | Source |

|---|---|---|---|---|

| This compound | Ac-Phe-OH | 6-membered | 15% | |

| cis-3-Hexen-1-ol | Ac-Phe-OH | 5-membered | 69% |

Applications De Recherche Scientifique

Chemistry

cis-4-Decen-1-ol serves as a valuable building block in organic synthesis. It is particularly useful in the preparation of various aliphatic alcohols and aldehydes. The compound can undergo several types of reactions:

- Oxidation : Converts to cis-4-decenal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

- Reduction : Can be reduced to form saturated alcohols.

- Substitution : Participates in substitution reactions where the hydroxyl group is replaced by other functional groups.

These reactions highlight its versatility in synthetic organic chemistry, making it a key reagent for researchers and manufacturers alike.

Biology

In biological research, this compound is noted for its role in studies related to insect pheromones. It has been identified as a component in the pheromones of certain insects, influencing behavior and communication. For instance, research indicates that this compound exhibits insecticidal and repellent properties against pests such as Tribolium castaneum and Lasioderma serricorne, suggesting potential applications in natural pest control strategies .

Medicine

The therapeutic potential of this compound is under investigation, particularly regarding its use in drug delivery systems. Its biochemical properties may facilitate the development of novel pharmaceutical formulations that enhance drug stability and bioavailability. Ongoing studies aim to elucidate its mechanisms of action and efficacy in various medical applications.

Industry

In the flavor and fragrance industry, this compound is valued for its fruity aroma, making it a popular additive in perfumes and food flavorings. It is often used to create fatty notes in citrus compositions, enhancing the sensory profile of products . The compound's unique scent profile allows it to serve as a modifier for citrus rind flavors, further expanding its industrial applications.

Case Study 1: Insecticidal Properties

A study on the essential oil from Alpinia katsumadai seeds revealed that this compound comprises 7.3% of the oil's composition. The research demonstrated significant insecticidal effects against stored product insects, marking it as a promising candidate for developing bio-based pest control alternatives .

Case Study 2: Flavoring Agent

In a comparative analysis of various flavor compounds, this compound was highlighted for its effectiveness in enhancing citrus flavors. It was found to contribute not only to flavor intensity but also to overall consumer acceptance in food products .

Mécanisme D'action

The mechanism of action of cis-4-Decen-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, influencing cellular signaling pathways. For example, as a component of insect pheromones, it binds to olfactory receptors in insects, triggering behavioral responses .

Comparaison Avec Des Composés Similaires

cis-4-Decenal: An aldehyde with a similar structure but with an aldehyde group instead of an alcohol group.

cis-5-Octen-1-ol: An aliphatic alcohol with a similar structure but with the double bond at the fifth carbon position.

trans-2-Decenal: An isomer with the double bond in the trans configuration at the second carbon position.

Uniqueness: cis-4-Decen-1-ol is unique due to its specific configuration and position of the double bond, which influences its chemical reactivity and biological activity. Its cis configuration at the fourth carbon position makes it distinct from its trans isomers and other positional isomers .

Activité Biologique

cis-4-Decen-1-ol is an aliphatic alcohol with the molecular formula and is recognized for its unique chemical structure, which includes a cis double bond at the fourth carbon position. This compound is primarily utilized in the flavor and fragrance industry due to its fruity aroma, but recent studies have highlighted its potential biological activities, particularly in entomology and pharmacology.

- Molecular Weight: 156.26 g/mol

- Density: 0.85 g/mL at 25 °C

- Boiling Point: 231 °C

- Melting Point: -4.05 °C (estimated)

- Solubility: Soluble in diethyl ether, mineral oil, and propylene glycol; insoluble in water and glycerol.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Olfactory Receptors: Its use in the fragrance industry suggests that it interacts with olfactory receptors, potentially influencing behavior in insects and mammals.

- Insect Behavior: Studies indicate that this compound may act as a pheromone component, affecting mating behaviors and repellent properties against certain pests.

Insecticidal Properties

Recent research has identified this compound as a significant component of essential oils from Alpinia katsumadai, which demonstrated notable insecticidal and repellent properties against stored product insects such as Tribolium castaneum (red flour beetle) and Lasioderma serricorne (cigarette beetle). The compound accounted for approximately 7.3% of the essential oil composition, marking it as a promising candidate for natural pest control alternatives .

Study 1: Insecticidal Activity

A study conducted on the essential oil from Alpinia katsumadai revealed that this compound exhibited significant contact toxicity against several stored product pests. The findings indicated:

- Contact Toxicity: High mortality rates were observed in treated insects within 24 hours.

- Repellent Activity: The compound showed effective repellent properties, reducing insect attraction to food sources.

Study 2: Volatile Fingerprinting

In a comparative analysis of volatile compounds in plum brandies, this compound was identified among significant constituents. Its presence contributed to the overall sensory profile, influencing consumer preferences .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| cis-4-Decenal | Aldehyde | Similar olfactory properties |

| cis-5-Octen-1-ol | Alcohol | Different position of double bond |

| trans-2-Decenal | Aldehyde | Distinct biological interactions |

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, its solubility characteristics suggest potential for absorption through lipid membranes, which could facilitate its use in drug delivery systems.

Propriétés

Numéro CAS |

57074-37-0 |

|---|---|

Formule moléculaire |

C10H20O |

Poids moléculaire |

156.26 g/mol |

Nom IUPAC |

dec-4-en-1-ol |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3 |

Clé InChI |

VUNFOJWKJSYIDH-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCCCO |

SMILES isomérique |

CCCCC/C=C\CCCO |

SMILES canonique |

CCCCCC=CCCCO |

Densité |

0.844-0.850 |

Key on ui other cas no. |

57074-37-0 |

Description physique |

Colourless liquid; Waxy, fruity aroma |

Pictogrammes |

Irritant |

Solubilité |

Soluble in diethyl ether, mineral oil, propylene glycol and most fixed oils; insoluble in glycerol and water Soluble (in ethanol) |

Synonymes |

(Z)-4-Decen-1-ol; (4Z)-4-Decen-1-ol; cis-4-Decenol; (Z)-Dec-4-en-1-ol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of cis-4-Decen-1-ol in the context of the research on Alpinia katsumadai seed essential oil?

A1: The research found that this compound is a significant component of the essential oil derived from Alpinia katsumadai seeds, comprising 7.3% of its total composition []. While not the most abundant compound, it displayed notable insecticidal and repellent properties against several stored product insects. This is particularly noteworthy as this is the first study to report on the contact toxicity and repellent activity of this compound against Tribolium castaneum, Liposcelis bostrychophila, and Lasioderma serricorne []. This discovery highlights its potential as a natural insecticide, contributing to the growing body of research on bio-based pest control alternatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.